3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-benzyl-4,7-dimethyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C20H18N4O3/c1-12-8-16(26-11-18-21-23-24-22-18)19-13(2)15(20(25)27-17(19)9-12)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,22,23,24) |
InChI Key |
SLMKSOVUNUKOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=NNN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step might involve a Friedel-Crafts alkylation reaction.
Attachment of the tetrazole moiety: This can be done through a nucleophilic substitution reaction using a suitable tetrazole precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups.
Reduction: Reduction reactions might target the chromenone core or the tetrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving chromenones or tetrazoles.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive chromenones.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, chromenones can interact with enzymes or receptors, modulating their activity. The tetrazole moiety might enhance binding affinity or specificity to certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferone: A chromenone derivative with known biological activity.
Tetrazole derivatives: Compounds containing the tetrazole ring, often used in medicinal chemistry.
Uniqueness
3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is unique due to the combination of the chromenone core with the tetrazole moiety, which might confer distinct biological properties and reactivity compared to other similar compounds.
Biological Activity
3-benzyl-4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 348.4 g/mol. The IUPAC name is 3-benzyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one, and its structural characteristics are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 3-benzyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
| InChI Key | GIDZPTJRIPFXDM-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. The tetrazole moiety in this compound enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens.
- Mechanism of Action : The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis, targeting key enzymes involved in the process.
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, with varying degrees of potency.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against pancreatic cancer cell lines.
- Cell Proliferation Inhibition : Research indicates that the compound can significantly inhibit cell proliferation in MIA PaCa-2 cells, with submicromolar IC50 values observed in certain derivatives.
- Autophagy Modulation : Studies suggest that it may modulate autophagy pathways by interfering with mTORC1 signaling, leading to increased autophagic flux and potential apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound.
| Substituent | Effect on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and cellular uptake |
| Tetrazole Moiety | Critical for antimicrobial and anticancer activity |
| Methyl Groups | Influence on solubility and bioavailability |
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI assessed various derivatives of chromenones, including those similar to our compound, demonstrating significant antimicrobial activity with IC50 values comparable to standard antibiotics .
- Anticancer Mechanism Research : Another investigation focused on the modulation of autophagy by similar compounds showed promising results in inhibiting mTORC1 and promoting cancer cell death through autophagic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
